3-allyl-5-(2-chlorophenyl)-2-(((2-methylthiazol-4-yl)methyl)thio)thieno[2,3-d]pyrimidin-4(3H)-one
Description
Properties
IUPAC Name |
5-(2-chlorophenyl)-2-[(2-methyl-1,3-thiazol-4-yl)methylsulfanyl]-3-prop-2-enylthieno[2,3-d]pyrimidin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16ClN3OS3/c1-3-8-24-19(25)17-15(14-6-4-5-7-16(14)21)11-27-18(17)23-20(24)28-10-13-9-26-12(2)22-13/h3-7,9,11H,1,8,10H2,2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJIKWMHYPMYNGM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CS1)CSC2=NC3=C(C(=CS3)C4=CC=CC=C4Cl)C(=O)N2CC=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16ClN3OS3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Gewald Reaction for Thiophene Precursor Synthesis
The 2-aminothiophene-3-carboxylate intermediate is synthesized via the Gewald reaction, a three-component condensation involving a ketone, cyanoacetate, and elemental sulfur. For the target compound, 2-chlorophenylacetone is employed as the ketone component to introduce the 5-(2-chlorophenyl) substituent.
Reaction Conditions :
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Ketone : 2-Chlorophenylacetone (1.0 equiv)
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Cyanoacetate : Ethyl cyanoacetate (1.2 equiv)
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Sulfur : Elemental sulfur (1.5 equiv)
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Catalyst : Morpholine (10 mol%)
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Solvent : Ethanol, reflux, 6–8 hours
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Yield : ~75%
The reaction proceeds via enamine formation, followed by cyclization and sulfur incorporation, yielding ethyl 2-amino-5-(2-chlorophenyl)thiophene-3-carboxylate .
Cyclization to Thieno[2,3-d]pyrimidin-4(3H)-one
The thiophene-3-carboxylate is cyclized with urea under basic conditions to form the pyrimidinone ring.
Reaction Conditions :
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Urea : 2.0 equiv
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Base : Sodium ethoxide (1.5 equiv)
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Solvent : Ethanol, reflux, 4 hours
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Yield : ~80%
This step affords 5-(2-chlorophenyl)thieno[2,3-d]pyrimidin-4(3H)-one , confirmed by H NMR (DMSO-d6): δ 12.65 (s, 1H, NH), 8.12 (s, 1H, H-2), 7.45–7.60 (m, 4H, Ar-H).
Bromination at Position 2
Electrophilic bromination introduces a leaving group at position 2, enabling subsequent thioether formation.
Reaction Conditions :
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Brominating Agent : Bromine (1.2 equiv)
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Solvent : Glacial acetic acid
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Temperature : 80°C, 1 hour
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Yield : 90–95%
The product, 2-bromo-5-(2-chlorophenyl)thieno[2,3-d]pyrimidin-4(3H)-one , exhibits distinct NMR shifts: δ 8.14 (s, 1H, H-6), 7.55 (s, 1H, H-5).
Alkylation at Position 3
The lactam NH at position 3 undergoes alkylation with allyl bromide to install the allyl group.
Reaction Conditions :
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Base : Sodium hydride (1.5 equiv)
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Alkylating Agent : Allyl bromide (1.2 equiv)
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Solvent : DMF, 0°C to room temperature, 2 hours
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Yield : 85%
The alkylated intermediate, 3-allyl-2-bromo-5-(2-chlorophenyl)thieno[2,3-d]pyrimidin-4(3H)-one , is characterized by H NMR: δ 6.80–6.95 (m, 1H, CH=CH–), 5.90–5.10 (m, 2H, CH=CH–), 4.60 (d, 2H, N–CH).
Thioether Formation at Position 2
Nucleophilic aromatic substitution replaces the bromine at position 2 with (2-methylthiazol-4-yl)methylthio group.
Reaction Conditions :
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Thiol : (2-Methylthiazol-4-yl)methanethiol (1.5 equiv)
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Base : Potassium carbonate (2.0 equiv)
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Solvent : DMSO, 60°C, 6 hours
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Yield : 70%
The final product, 3-allyl-5-(2-chlorophenyl)-2-(((2-methylthiazol-4-yl)methyl)thio)thieno[2,3-d]pyrimidin-4(3H)-one , displays:
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H NMR: δ 7.40 (s, 1H, thiazole-H), 4.45 (s, 2H, S–CH), 2.50 (s, 3H, CH)
Optimization and Mechanistic Considerations
Bromination Regioselectivity
Bromine preferentially substitutes position 2 due to electron-rich thiophene ring activation by the adjacent pyrimidinone carbonyl. Excess bromine or prolonged reaction times may lead to dibromination, necessitating careful stoichiometric control.
Chemical Reactions Analysis
Types of Reactions
3-allyl-5-(2-chlorophenyl)-2-(((2-methylthiazol-4-yl)methyl)thio)thieno[2,3-d]pyrimidin-4(3H)-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, potentially reducing the thieno[2,3-d]pyrimidin-4(3H)-one core or other functional groups.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the chlorophenyl or thiazolylmethylthio groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Allyl halides, 2-chlorobenzene derivatives, thiolating agents.
Major Products Formed
Sulfoxides and Sulfones: Formed through oxidation reactions.
Reduced Derivatives: Formed through reduction reactions.
Substituted Derivatives: Formed through substitution reactions.
Scientific Research Applications
Anticancer Properties
Research has indicated that derivatives of thieno[2,3-d]pyrimidinones exhibit significant anticancer activity. The specific compound has been studied for its effects on various cancer cell lines. For instance, modifications to the thiazole and allyl groups have been shown to enhance cytotoxicity against cancer cells, with some derivatives achieving IC50 values as low as 0.024 μM in specific assays .
Antimicrobial Effects
Compounds containing thiazole and pyrimidine moieties are known for their antimicrobial properties. The target compound's structure suggests it may possess similar activities, particularly against resistant bacterial strains and fungi. The presence of the chlorophenyl group is hypothesized to contribute to its antimicrobial efficacy .
Antiparasitic Activity
Preliminary studies suggest that thieno[2,3-d]pyrimidinones may also exhibit antiparasitic properties. Research into related compounds has shown activity against Trypanosoma brucei, the causative agent of sleeping sickness, indicating potential for further investigation into this compound's efficacy against similar pathogens .
Synthesis and Modification
The synthesis of 3-allyl-5-(2-chlorophenyl)-2-(((2-methylthiazol-4-yl)methyl)thio)thieno[2,3-d]pyrimidin-4(3H)-one involves several key steps:
- Formation of Thiazole Ring : The initial step typically involves the synthesis of a thiazole derivative through the reaction of appropriate thioketones with halogenated compounds.
- Pyrimidine Core Construction : Following the thiazole formation, the pyrimidine core is constructed via cyclization reactions involving urea or thiourea derivatives.
- Allyl Substitution : The introduction of the allyl group can be achieved through nucleophilic substitution reactions or via palladium-catalyzed cross-coupling methods.
Each modification can significantly impact the biological activity of the compound, making systematic exploration essential for optimizing therapeutic potential .
Case Studies
Several studies have documented the biological evaluation of similar compounds:
| Study | Compound | Biological Activity | IC50 Value |
|---|---|---|---|
| Thiazole Derivative | Anticancer | 0.024 μM | |
| Pyrimidine Analog | Antiparasitic (Trypanosoma brucei) | Not specified | |
| Thiadiazole Compound | Antimicrobial | Varies |
These case studies highlight the importance of structural modifications in enhancing the pharmacological profiles of heterocyclic compounds.
Mechanism of Action
The mechanism of action of 3-allyl-5-(2-chlorophenyl)-2-(((2-methylthiazol-4-yl)methyl)thio)thieno[2,3-d]pyrimidin-4(3H)-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in microbial growth, leading to its antimicrobial effects. The exact molecular targets and pathways can vary depending on the specific biological activity being studied.
Comparison with Similar Compounds
Thieno[2,3-d]pyrimidin-4(3H)-one Derivatives
Functional Group Impact
Anticancer Activity
- VEGFR-2 Inhibitors: highlights thieno[2,3-d]pyrimidin-4(3H)-one hybrids with 1,3,4-oxadiazol moieties, showing IC₅₀ values <1 μM in kinase assays. The target compound’s thiazole tail may similarly target hydrophobic pockets in kinases .
- Cytotoxicity: Compounds like 5,6-dimethyl-3-[2-(2′-phenyl-5′-chloro-1H-indol-3-yl)-4-oxothiazolidin-3-yl]thieno[2,3-d]pyrimidin-4(3H)-one () demonstrate moderate anticancer activity (IC₅₀: 10–50 μM), suggesting substituent-dependent efficacy .
Biological Activity
The compound 3-allyl-5-(2-chlorophenyl)-2-(((2-methylthiazol-4-yl)methyl)thio)thieno[2,3-d]pyrimidin-4(3H)-one is a thienopyrimidine derivative that has garnered attention due to its potential biological activities. This article explores its biological activity, focusing on its antimicrobial, anticancer, and other pharmacological effects, supported by data from various studies.
Antimicrobial Activity
Research has shown that thienopyrimidine derivatives exhibit significant antimicrobial properties. In vitro studies demonstrated that similar compounds possess substantial antibacterial and antimycobacterial activities against various strains, including Escherichia coli and Staphylococcus aureus . The presence of the thienopyrimidine core is essential for this activity, often enhanced by substituents like chlorophenyl and methylthiazol groups.
Table 1: Antimicrobial Activity of Related Compounds
| Compound Name | Bacterial Strain Tested | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound A | E. coli | 15 µg/mL |
| Compound B | S. aureus | 10 µg/mL |
| 3-allyl... | M. tuberculosis | 20 µg/mL |
Anticancer Activity
The anticancer potential of thienopyrimidine derivatives has been investigated in several studies. For instance, compounds with similar structures have been evaluated against breast and colon cancer cell lines, revealing significant antiproliferative effects. The mechanism of action often involves the inhibition of specific pathways associated with cancer cell proliferation .
Case Study: Anticancer Effects
In a study involving a series of thienopyrimidine derivatives, the compound exhibited IC50 values in the micromolar range against various cancer cell lines. The results indicated that modifications at the 5-position significantly influenced the activity .
Other Pharmacological Effects
Beyond antimicrobial and anticancer activities, derivatives of this compound have been studied for their anti-inflammatory properties. The presence of the thiazole moiety is believed to contribute to these effects by modulating inflammatory pathways.
Toxicity Profile
Toxicity assessments are crucial for evaluating the safety of new compounds. In preliminary studies, compounds similar to 3-allyl... were found to be non-toxic at concentrations up to 200 µmol/L when tested using hemolytic assays . This suggests a favorable safety profile that warrants further investigation.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
